5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a 1,2,4-triazole ring.
Preparation Methods
The synthesis of 5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, boron reagents for Suzuki–Miyaura coupling, and N-nucleophiles . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted piperazines and triazoles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperazine derivatives are known for their pharmaceutical activities, including their use in drugs such as trimetazidine, ranolazine, and aripiprazole . The compound is also used in the development of new catalysts and materials in the industry .
Mechanism of Action
The mechanism of action of 5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, leading to its biological effects . The triazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s activity .
Comparison with Similar Compounds
Similar compounds to 5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share the piperazine ring structure but differ in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which contributes to its distinct biological and chemical properties .
Properties
IUPAC Name |
3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-10-4-3-5-11(2)12(10)19-6-8-20(9-7-19)14-16-13(15)17-18-14/h3-5H,6-9H2,1-2H3,(H3,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLRCVIYXSFLIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=NNC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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